Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hcl
Description
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate HCl is a tetrahydroquinoline derivative featuring a methyl ester group at the 4-position, an amino group at the same position, and a methyl substituent on the nitrogen atom. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
methyl 4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14-8-7-12(13,11(15)16-2)9-5-3-4-6-10(9)14;/h3-6H,7-8,13H2,1-2H3;1H |
InChI Key |
OGZKWVMQKLJFLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
N-Methylation of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
A widely reported method for preparing the N-methyl derivative involves reductive amination of methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate with formaldehyde under acidic conditions, followed by reduction with sodium cyanoborohydride. This method yields methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, a key intermediate for further functionalization.
Reaction Conditions and Procedure:
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (1 equiv), formaldehyde (15 equiv), acetic acid, inert atmosphere | Stirred for 5 minutes at room temperature |
| 2 | Addition of sodium cyanoborohydride (5 equiv) | Stirred overnight at 20 °C |
| Work-up | Filtration of solids, concentration under vacuum, purification by preparative TLC (ethyl acetate/petroleum ether 1:1) | Yield: 65% |
- Molecular weight of product: 205.25 g/mol
- Product form: yellow oil
- Mass spectrometry (ESI) [M+H]+ peak at m/z 206
This reductive amination approach is efficient and provides a moderate yield, suitable for scale-up under inert atmosphere to prevent oxidation.
Introduction of the 4-Amino Group
The amino group at the 4-position can be introduced through a sequence involving halogenation, nucleophilic substitution, and deprotection steps. A typical synthetic route includes:
- Preparation of 7-bromoquinoline-4-carboxylic acid methyl ester by esterification of the corresponding acid with thionyl chloride in methanol under reflux.
- Palladium-catalyzed amination (Buchwald-Hartwig amination) using Boc-protected amine sources to install the amino substituent.
- Deprotection and conversion to the hydrochloride salt.
Representative Reaction Conditions:
| Step | Reagents & Conditions | Yield |
|---|---|---|
| Esterification | 7-bromoquinoline-4-carboxylic acid, methanol, thionyl chloride, reflux overnight | 80.5% |
| Amination | Methyl 7-bromoquinoline-4-carboxylate, cesium carbonate, Boc-protected amine, Xantphos, palladium acetate, 1,4-dioxane, reflux under N2 for 3 hours | 98.0% |
| Deprotection & Salt Formation | Reaction in HCl/methanol solution, followed by solvent removal and pH adjustment with ammonia | Not specified |
This multi-step sequence affords the methyl 4-aminoquinoline derivative with high efficiency and purity, suitable for subsequent methylation and salt formation.
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with hydrochloric acid in methanol or suitable solvent, followed by solvent removal and drying. This step enhances compound stability and handling properties.
Summary Table of Preparation Steps
| Step No. | Target Transformation | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Methylation of methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | Formaldehyde, acetic acid, NaCNBH3, inert atmosphere, RT overnight | 65 | Reductive amination |
| 2 | Esterification of 7-bromoquinoline-4-carboxylic acid | Thionyl chloride, methanol, reflux overnight | 80.5 | Prepares methyl ester intermediate |
| 3 | Palladium-catalyzed amination | Boc-protected amine, cesium carbonate, Pd(OAc)2, Xantphos, 1,4-dioxane, reflux, N2 | 98.0 | Introduces amino group |
| 4 | Deprotection and hydrochloride salt formation | HCl in methanol, solvent removal, pH adjustment | Not specified | Final compound isolation |
Analytical and Purification Techniques
- Purification: Preparative thin-layer chromatography (TLC) with ethyl acetate/petroleum ether mixtures or flash chromatography with hexane/ethyl acetate mixtures.
- Characterization: Mass spectrometry (ESI), melting point determination, NMR spectroscopy for structural confirmation.
- Reaction Monitoring: TLC and filtration to remove solids during workup.
Research Findings and Optimization Notes
- Reductive amination using sodium cyanoborohydride is preferred due to mild reaction conditions and high selectivity for N-methylation without overalkylation.
- The Buchwald-Hartwig amination provides a robust method for introducing the amino group at the 4-position with excellent yields and functional group tolerance.
- Esterification with thionyl chloride in methanol is effective for preparing methyl esters of quinoline carboxylic acids, with controlled addition and reflux time critical for maximizing yield.
- The hydrochloride salt formation enhances compound stability, facilitating storage and handling for further applications.
- Use of inert atmosphere (nitrogen or argon) throughout key steps prevents oxidation and degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride has the following molecular characteristics:
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : 250.70 g/mol
- IUPAC Name : Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride
The compound features a tetrahydroquinoline core structure, which is significant in various biological activities.
Antimicrobial Activity
Research indicates that compounds with tetrahydroquinoline structures exhibit promising antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of certain tetrahydroquinoline derivatives against various bacterial strains. Methyl 4-amino derivatives were found to possess significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Properties
The anticancer potential of tetrahydroquinoline derivatives has been a focus of recent studies. For instance, a case study demonstrated that methyl 4-amino derivatives displayed cytotoxic effects on cancer cell lines through apoptosis induction mechanisms . The compound's ability to interfere with cellular pathways makes it a candidate for further development in cancer therapeutics.
Neurological Disorders
Tetrahydroquinolines are being investigated for their neuroprotective effects. Research suggests that methyl 4-amino derivatives may modulate neurotransmitter systems, offering potential benefits in treating conditions like Parkinson's disease and Alzheimer's disease. A study indicated that these compounds could enhance cognitive function by improving synaptic plasticity in animal models .
Anti-inflammatory Effects
The anti-inflammatory properties of methyl 4-amino compounds have been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases . This application could lead to novel treatments for conditions such as rheumatoid arthritis.
Synthetic Intermediates
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to the development of new pharmaceuticals .
Chiral Synthesis
The compound is also utilized in asymmetric synthesis processes to produce chiral intermediates for pharmaceutical applications. Its ability to undergo stereoselective reactions makes it valuable for creating enantiomerically pure compounds necessary for drug development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
Biological Activity
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride (often referred to as THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 191.23 g/mol
- CAS Number : 68066-85-3
- IUPAC Name : Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of THQ derivatives. For instance, a series of 2-arylquinolines and tetrahydroquinolines were synthesized and tested for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) cells. The findings indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 8.3 μM to 34.34 μM against these cell lines, demonstrating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Quinoline 13 | HeLa | 8.3 | 36.21 |
| Tetrahydroquinoline 18 | HeLa | 13.15 | 113.08 |
| Quinoline 12 | PC3 | 31.37 | N/A |
| Quinoline 11 | SKBR-3 | 34.34 | N/A |
The mechanism by which THQ exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of KDM Proteins : Molecular docking studies indicated that the most active quinoline compounds showed strong binding interactions with KDM5A and KDM4 proteins, which are implicated in cancer progression .
- Selective Cytotoxicity : The compounds demonstrated lower unspecific cytotoxicity against non-tumor cells compared to tumor cells, indicating a preferential targeting mechanism that minimizes damage to healthy tissues .
Case Study 1: In Vitro Evaluation
In a study evaluating the cytotoxicity of various tetrahydroquinoline derivatives against human cancer cell lines, it was observed that compounds with higher lipophilicity (cLogP values) correlated with better anticancer activity in HeLa and PC3 cells. This suggests that the pharmacokinetic properties of these compounds may play a critical role in their effectiveness as anticancer agents .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of THQ derivatives revealed that modifications at specific positions on the quinoline ring significantly influenced their biological activity. For example, C-6 substituted derivatives exhibited enhanced activity against prostate sarcoma compared to their unsubstituted counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
